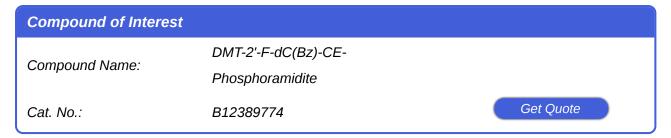




An In-depth Technical Guide to 2'-Fluorodeoxycytidine Phosphoramidite

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis applications, and experimental considerations for 2'-fluoro-deoxycytidine phosphoramidite. This critical reagent is instrumental in the development of modified oligonucleotides for a range of therapeutic and diagnostic applications, including antisense oligonucleotides, siRNAs, and aptamers.

Core Properties and Specifications

2'-Fluoro-deoxycytidine (2'-F-dC) phosphoramidite is a chemically modified nucleoside building block used in solid-phase oligonucleotide synthesis. The introduction of a fluorine atom at the 2' position of the deoxyribose sugar ring imparts unique and advantageous properties to the resulting oligonucleotides. These properties include enhanced binding affinity to target RNA, increased nuclease resistance, and a preference for an RNA-like A-form helical conformation. [1][2]

A variety of protecting groups can be utilized for the exocyclic amine of cytidine, with Benzoyl (Bz) and Acetyl (Ac) being common choices.[3] The 5'-hydroxyl group is typically protected with a dimethoxytrityl (DMT) group, which is removed at the beginning of each coupling cycle in automated synthesis.[4] The phosphoramidite moiety itself contains a diisopropylamino group and a 2-cyanoethyl group, which are essential for the coupling reaction and subsequent phosphate protection.[4]



Physicochemical Properties

Property	Value	References
Molecular Formula (DMT, Bz protected, CE)	C46H51FN5O8P	[5]
Molecular Weight (DMT, Bz protected, CE)	851.9 g/mol	[5]
CAS Number (DMT, Bz protected, CE)	161442-19-9	[3][5]
Appearance	White to off-white powder	
Solubility	Soluble in anhydrous acetonitrile	[6]
Storage Conditions	-20°C under dry conditions	[7]

Note: The molecular formula and weight can vary depending on the specific protecting groups used.

Properties in Oligonucleotide Synthesis

Parameter	Recommendation/Observa tion	References
Coupling Time	3 minutes (extended compared to standard DNA)	[1]
Coupling Efficiency	>95%	[8]
Solution Stability (in Acetonitrile)	2-3 days	[1][9]

Impact on Oligonucleotide Properties

The incorporation of 2'-fluoro modifications into oligonucleotides leads to several desirable characteristics for therapeutic and research applications.



Property	Effect of 2'-Fluoro Modification	References
Thermal Stability (Tm)	Increases duplex stability with RNA targets (approx. +2°C per modification)	[1][10]
Nuclease Resistance	Phosphodiester linkages are not resistant, but phosphorothioate linkages are highly resistant.	[1][2]
Sugar Conformation	Adopts an RNA-like (C3'-endo) sugar pucker, favoring an A-form duplex.	[1][2]
RNase H Activity	Uniformly modified 2'-F-RNA/RNA duplexes are not substrates for RNase H. Chimeric DNA/2'-F-RNA oligonucleotides can elicit RNase H activity.	[1][2]
Biological Activity	Enhanced properties for antisense, siRNA, and aptamer applications.[11][12] FANA- modified siRNAs show increased potency and serum stability.[13]	

Experimental Protocols Automated Oligonucleotide Synthesis

This protocol outlines the general steps for incorporating 2'-fluoro-deoxycytidine phosphoramidite into an oligonucleotide sequence using an automated DNA/RNA synthesizer.

Materials:

• DMT-2'-Fluoro-dC(Protecting Group)-CE Phosphoramidite



- Anhydrous Acetonitrile
- Standard DNA or RNA phosphoramidites and synthesis reagents (activator, capping reagents, oxidizing solution, deblocking solution)
- Solid support (e.g., CPG) pre-loaded with the initial nucleoside

Procedure:

- Phosphoramidite Preparation: Dissolve the 2'-F-dC phosphoramidite in anhydrous acetonitrile to the recommended concentration (typically 0.08–0.15 M).[14] Maintain a dry, inert atmosphere.
- Synthesizer Setup: Install the phosphoramidite solution and other necessary reagents on the automated synthesizer according to the manufacturer's instructions.
- Synthesis Cycle: Program the synthesizer to perform the standard phosphoramidite synthesis cycle for each nucleotide addition. The key steps are:
 - Deblocking (Detritylation): Removal of the 5'-DMT protecting group from the supportbound nucleoside using an acidic solution (e.g., trichloroacetic acid in dichloromethane).[4]
 - Coupling: Activation of the incoming phosphoramidite (including the 2'-F-dC phosphoramidite) with an activator (e.g., tetrazole or a derivative) and subsequent reaction with the 5'-hydroxyl of the growing oligonucleotide chain. An extended coupling time of 3 minutes is recommended for 2'-fluoro phosphoramidites.[1]
 - Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.[4]
 - Oxidation: Conversion of the phosphite triester linkage to a more stable phosphate triester using an oxidizing solution (e.g., iodine in THF/water/pyridine).[15]
- Chain Elongation: Repeat the synthesis cycle until the desired oligonucleotide sequence is assembled.



• Final Deblocking: The final DMT group can be left on for purification ("Trityl-on") or removed on the synthesizer ("Trityl-off").

Cleavage and Deprotection

This protocol describes the process of cleaving the synthesized oligonucleotide from the solid support and removing the protecting groups.

Materials:

- Concentrated Ammonium Hydroxide (NH4OH) or a mixture of Ammonium Hydroxide and 40% Methylamine (1:1, AMA)
- · Heating block or oven

Procedure:

- Cleavage from Support: Transfer the solid support containing the synthesized oligonucleotide to a sealed vial.
- Deprotection Cocktail: Add the deprotection solution. The choice of solution and conditions depends on the protecting groups used and the sensitivity of the oligonucleotide.
 - Standard Deprotection: Use concentrated ammonium hydroxide and heat at 55°C for 8-17 hours.[1][8]
 - Fast Deprotection (AMA): Use a 1:1 mixture of ammonium hydroxide and 40% methylamine (AMA) at room temperature for 2 hours.[1][9] Note: Heating in AMA can lead to some degradation of 2'-fluoro nucleotides.[1]
- Evaporation: After deprotection, cool the solution and evaporate the ammonia/methylamine.

Purification and Analysis

This protocol outlines the purification of the crude oligonucleotide and subsequent analysis to verify its identity and purity.

Materials:



- HPLC system (Reversed-Phase or Ion-Exchange)
- Appropriate HPLC columns and mobile phases
- Mass spectrometer (optional but recommended)
- Snake venom phosphodiesterase and bacterial alkaline phosphatase (for nucleoside composition analysis)

Procedure:

- Purification:
 - Resuspend the crude oligonucleotide pellet in an appropriate buffer.
 - Purify the oligonucleotide using High-Performance Liquid Chromatography (HPLC).
 Reversed-phase HPLC is commonly used, especially for "Trityl-on" purification.[8][16]
 Anion-exchange HPLC can also be employed for its excellent resolving power based on charge.[17]
 - Collect the fractions containing the full-length product.
- Desalting: Desalt the purified oligonucleotide using a suitable method (e.g., ethanol precipitation or a desalting column).
- Analysis:
 - Purity Assessment: Analyze the purity of the final product by analytical HPLC.[8][16]
 - Identity Confirmation: Confirm the molecular weight of the oligonucleotide by mass spectrometry (e.g., ESI-MS).[18]
 - (Optional) Nucleoside Composition Analysis: Digest the oligonucleotide into its constituent nucleosides using snake venom phosphodiesterase and bacterial alkaline phosphatase.
 Analyze the resulting nucleosides by HPLC to confirm the incorporation of 2'-fluorodeoxycytidine.[8]



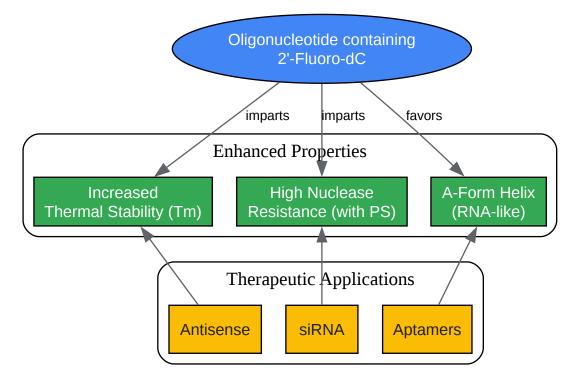
Visualizations Oligonucleotide Synthesis Workflow



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Caption: Automated solid-phase synthesis workflow for incorporating 2'-fluoro-deoxycytidine phosphoramidite.

Properties of 2'-Fluoro Modified Oligonucleotides





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Caption: Key properties and applications of oligonucleotides modified with 2'-fluorodeoxycytidine.

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